molecular formula C11H11F9O2 B15206287 3-(Perfluorobutyl)propanyl methacrylate CAS No. 243842-15-1

3-(Perfluorobutyl)propanyl methacrylate

Cat. No.: B15206287
CAS No.: 243842-15-1
M. Wt: 346.19 g/mol
InChI Key: WOISXUMMZSMYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Perfluorobutyl)propanyl methacrylate typically involves the esterification of methacrylic acid with a perfluorobutyl alcohol derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and high-performance liquid chromatography (HPLC), ensures the removal of impurities and the production of high-quality material .

Chemical Reactions Analysis

Types of Reactions: 3-(Perfluorobutyl)propanyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(Perfluorobutyl)propanyl methacrylate primarily involves its ability to undergo polymerization and form stable, high-performance polymers. The methacrylate group facilitates radical polymerization, while the perfluorobutyl chain imparts hydrophobic and oleophobic properties. These characteristics make the resulting polymers highly resistant to degradation and suitable for various demanding applications .

Comparison with Similar Compounds

  • 3-(Perfluorooctyl)propanyl methacrylate
  • 3-(Perfluorohexyl)propanyl methacrylate
  • 3-(Perfluorodecyl)propanyl methacrylate

Comparison: Compared to its analogs, 3-(Perfluorobutyl)propanyl methacrylate offers a balance between performance and environmental impact. While longer perfluorocarbon chains (e.g., perfluorooctyl) provide enhanced hydrophobicity, they are also associated with higher bioaccumulation risks. The shorter perfluorobutyl chain in this compound reduces these risks while still delivering excellent performance characteristics .

Properties

CAS No.

243842-15-1

Molecular Formula

C11H11F9O2

Molecular Weight

346.19 g/mol

IUPAC Name

4,4,5,5,6,6,7,7,7-nonafluoroheptyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H11F9O2/c1-6(2)7(21)22-5-3-4-8(12,13)9(14,15)10(16,17)11(18,19)20/h1,3-5H2,2H3

InChI Key

WOISXUMMZSMYSB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.